Cas no 90418-04-5 (2-Cyano-N-(2,3-dichlorophenyl)acetamide)

2-Cyano-N-(2,3-dichlorophenyl)acetamide is a specialized organic compound featuring a cyanoacetamide backbone substituted with a 2,3-dichlorophenyl group. This structure imparts reactivity suitable for applications in agrochemical and pharmaceutical intermediate synthesis. The presence of both cyano and dichlorophenyl moieties enhances its utility as a versatile building block in heterocyclic chemistry, particularly for constructing nitrogen-containing scaffolds. Its electron-withdrawing groups contribute to favorable electrophilic properties, enabling selective reactions in nucleophilic substitution or condensation processes. The compound's stability under standard conditions and well-defined purity make it a reliable reagent for research and industrial applications requiring precise functional group manipulation.
2-Cyano-N-(2,3-dichlorophenyl)acetamide structure
90418-04-5 structure
Product name:2-Cyano-N-(2,3-dichlorophenyl)acetamide
CAS No:90418-04-5
MF:C9H6Cl2N2O
MW:229.062739849091
MDL:MFCD03479187
CID:788815
PubChem ID:2645809

2-Cyano-N-(2,3-dichlorophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, 2-cyano-N-(2,3-dichlorophenyl)-
    • 2-CYANO-N-(2,3-DICHLOROPHENYL)ACETAMIDE
    • 90418-04-5
    • MFCD03479187
    • SCHEMBL11141100
    • EN300-01406
    • HMS1782M14
    • DTXSID40368994
    • A12928
    • 2-Cyano-N-(2,3-dichloro-phenyl)-acetamide
    • Z56838569
    • AKOS000115146
    • AS-65478
    • STK317949
    • ALBB-008582
    • 2-Cyano-N-(2,3-dichlorophenyl)acetamide
    • MDL: MFCD03479187
    • Inchi: InChI=1S/C9H6Cl2N2O/c10-6-2-1-3-7(9(6)11)13-8(14)4-5-12/h1-3H,4H2,(H,13,14)
    • InChI Key: PAARTMNKZUCFOT-UHFFFAOYSA-N
    • SMILES: N#CCC(NC1=CC=CC(Cl)=C1Cl)=O

Computed Properties

  • Exact Mass: 227.9857182g/mol
  • Monoisotopic Mass: 227.9857182g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.9Ų
  • XLogP3: 2.5

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 439.3±45.0 °C at 760 mmHg
  • Flash Point: 219.5±28.7 °C
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

2-Cyano-N-(2,3-dichlorophenyl)acetamide Security Information

2-Cyano-N-(2,3-dichlorophenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-01406-10.0g
2-cyano-N-(2,3-dichlorophenyl)acetamide
90418-04-5 95.0%
10.0g
$694.0 2025-02-21
TRC
C907290-100mg
2-Cyano-N-(2,3-dichlorophenyl)acetamide
90418-04-5
100mg
$ 70.00 2022-06-06
Enamine
EN300-01406-0.1g
2-cyano-N-(2,3-dichlorophenyl)acetamide
90418-04-5 95.0%
0.1g
$61.0 2025-02-21
Enamine
EN300-01406-0.5g
2-cyano-N-(2,3-dichlorophenyl)acetamide
90418-04-5 95.0%
0.5g
$136.0 2025-02-21
A2B Chem LLC
AC97886-100mg
2-Cyano-n-(2,3-dichlorophenyl)acetamide
90418-04-5 95%
100mg
$130.00 2023-12-29
1PlusChem
1P006EGU-100mg
Acetamide, 2-cyano-N-(2,3-dichlorophenyl)-
90418-04-5 97%
100mg
$55.00 2024-04-20
A2B Chem LLC
AC97886-5g
2-Cyano-n-(2,3-dichlorophenyl)acetamide
90418-04-5 95%
5g
$510.00 2024-05-20
1PlusChem
1P006EGU-500mg
Acetamide, 2-cyano-N-(2,3-dichlorophenyl)-
90418-04-5 97%
500mg
$109.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1748406-1g
2-Cyano-n-(2,3-dichlorophenyl)acetamide
90418-04-5 98%
1g
¥1421.00 2024-04-26
Aaron
AR006EP6-500mg
Acetamide, 2-cyano-N-(2,3-dichlorophenyl)-
90418-04-5 95%
500mg
$212.00 2025-02-10

2-Cyano-N-(2,3-dichlorophenyl)acetamide Related Literature

Additional information on 2-Cyano-N-(2,3-dichlorophenyl)acetamide

Professional Introduction to Compound with CAS No. 90418-04-5 and Product Name: 2-Cyano-N-(2,3-dichlorophenyl)acetamide

Compound with the CAS number 90418-04-5, specifically identified as 2-Cyano-N-(2,3-dichlorophenyl)acetamide, represents a significant compound in the realm of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The presence of a cyano group and dichlorophenyl moiety in its molecular structure imparts distinct reactivity and functionality, making it a valuable candidate for further investigation.

The 2-Cyano-N-(2,3-dichlorophenyl)acetamide molecule exhibits a combination of electronic and steric effects that are crucial for its role in synthetic chemistry and drug development. The cyano group, characterized by its strong electron-withdrawing nature, influences the electronic distribution within the molecule, thereby affecting its reactivity in various chemical transformations. Meanwhile, the dichlorophenyl ring introduces additional electronic complexity, contributing to the compound's interaction with biological targets.

In recent years, there has been a growing interest in exploring the pharmacological potential of compounds containing similar structural motifs. The 2-Cyano-N-(2,3-dichlorophenyl)acetamide has been studied for its possible applications in the development of novel therapeutic agents. Its unique chemical profile suggests that it may serve as a precursor or intermediate in the synthesis of more complex molecules with enhanced biological activity.

One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The cyano group can be readily converted into other functional groups such as carboxylic acids or amides, while the dichlorophenyl ring can undergo various substitution reactions. This flexibility makes 2-Cyano-N-(2,3-dichlorophenyl)acetamide a valuable building block for constructing more intricate molecular architectures.

Recent research has also highlighted the compound's potential in medicinal chemistry. Studies have demonstrated that derivatives of 2-Cyano-N-(2,3-dichlorophenyl)acetamide exhibit promising biological activity against various targets. For instance, modifications to the dichlorophenyl ring have shown enhanced binding affinity to certain enzymes and receptors, suggesting that this compound could be a lead candidate for drug discovery efforts.

The synthesis of 2-Cyano-N-(2,3-dichlorophenyl)acetamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired molecular framework efficiently. These methodologies not only ensure high yields but also minimize unwanted byproducts, making the process more sustainable and scalable.

In addition to its synthetic utility, 2-Cyano-N-(2,3-dichlorophenyl)acetamide has been investigated for its role in material science applications. Its ability to form stable complexes with other molecules makes it a candidate for developing novel materials with tailored properties. Such materials could find applications in areas such as catalysis, sensors, and nanotechnology.

The future prospects of 2-Cyano-N-(2,3-dichlorophenyl)acetamide are promising, with ongoing research aimed at uncovering new synthetic pathways and expanding its biological applications. Collaborative efforts between synthetic chemists and biologists are essential to fully harness the potential of this compound. By leveraging cutting-edge technologies and innovative methodologies, scientists can unlock new possibilities for therapeutic interventions and material innovations.

In conclusion,90418-04-5 and its corresponding product name,2-Cyano-N-(2,3-dichlorophenyl)acetamide, represent a fascinating compound with diverse applications in chemical synthesis and pharmaceutical research. Its unique structural features and functional groups make it a valuable asset for further exploration. As scientific understanding continues to evolve, it is likely that this compound will play an increasingly important role in advancing both academic research and industrial applications.

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